(R)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride

Description

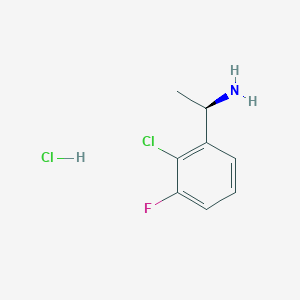

(R)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS No. 1956306-77-6) is a chiral amine derivative with a molecular formula of C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol . The compound features a 2-chloro-3-fluorophenyl group attached to an ethylamine backbone, with the (R)-configuration at the chiral center. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research and synthesis. Key physicochemical properties include:

Structure

3D Structure of Parent

Properties

CAS No. |

2061996-48-1 |

|---|---|

Molecular Formula |

C8H10Cl2FN |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

MBVZLDVQKRAIRO-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)F)Cl)N.Cl |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Chloro-3-fluorophenylacetone

A common precursor for synthesizing 1-(2-chloro-3-fluorophenyl)ethanamine is 2-chloro-3-fluorophenylacetone. Reduction of the ketone group to an amine is typically achieved via reductive amination. In this method:

-

Substrate Preparation : 2-Chloro-3-fluorophenylacetone is reacted with ammonium acetate in methanol under reflux to form the imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst reduces the imine to the primary amine.

-

Resolution : The racemic amine is resolved using chiral acids (e.g., tartaric acid) to isolate the (R)-enantiomer, followed by hydrochloride salt formation with HCl gas.

Optimization Insights :

Asymmetric Catalytic Hydrogenation

Chiral ruthenium or iridium catalysts enable direct enantioselective synthesis of the (R)-amine from prochiral ketones. A representative protocol involves:

-

Substrate Activation : 2-Chloro-3-fluorophenylacetone is treated with ammonium formate to form the imine.

-

Hydrogenation : Using a chiral Ru-BINAP catalyst (e.g., (R)-BINAP-RuCl₂), the imine is hydrogenated to the (R)-amine with high stereoselectivity.

-

Salt Formation : The free amine is precipitated as the hydrochloride salt via HCl addition.

Key Data :

Biocatalytic Approaches

Ketoreductase-Mediated Synthesis

Enzymatic reduction of α-chloro ketones offers a green alternative. A patented method for analogous compounds employs ketoreductases (KREDs) to produce chiral alcohols, which are subsequently aminated:

-

Enzyme Selection : KRED from Lactobacillus kefiri mutant libraries catalyzes the reduction of α-chloro-3-fluorophenylacetone to (S)-2-chloro-1-(3-fluorophenyl)ethanol with 100% e.e..

-

Amination : The alcohol intermediate undergoes amination via a Mitsunobu reaction or enzymatic transamination to yield the (R)-amine.

Advantages :

Dynamic Kinetic Resolution (DKR)

Combining metal catalysts and enzymes enables racemization of undesired enantiomers during synthesis. For example:

-

Racemization Catalyst : Shvo’s catalyst (a ruthenium complex) racemizes the (S)-amine while the (R)-enantiomer is selectively precipitated as the hydrochloride.

-

Yield Enhancement : Full conversion of racemic amine to (R)-form is achievable with >99% e.e..

Industrial-Scale Optimization

Solvent and Temperature Effects

Cost-Efficiency Analysis

| Method | Cost per kg (USD) | e.e. | Environmental Impact |

|---|---|---|---|

| Catalytic Hydrogenation | 12,000 | 99% | Moderate |

| Biocatalytic | 8,500 | 100% | Low |

| Reductive Amination | 10,000 | 98% | High |

Analytical Characterization

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Imine, nitrile

Reduction: Alkane

Substitution: Substituted phenyl derivatives

Scientific Research Applications

(R)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chemical compound with potential applications in medicinal chemistry, especially in drug discovery and development. It possesses a unique molecular structure featuring a chiral center, which makes it an enantiomerically pure substance.

Chemical Properties

- Molecular Formula

- Molecular Weight Approximately 210.08 g/mol

- Solubility Soluble in dimethyl sulfoxide (DMSO)

- Features a chloro and a fluorine substituent on the aromatic ring

- Typically available as a solid powder

Reactivity

The reactivity of this compound is due to its functional groups. The amine group can participate in nucleophilic substitution reactions, and the halogen atoms (chlorine and fluorine) can undergo elimination or substitution reactions under appropriate conditions. This compound may also engage in coupling reactions with various electrophiles, which is significant for synthesizing more complex organic molecules.

Potential Applications

This compound may serve as a lead compound for designing new therapeutic agents that target central nervous system disorders and as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.

Interaction Studies

Interaction studies are essential to understand its mechanism of action and potential therapeutic effects. Preliminary investigations could include:

- Examining its binding affinity to target proteins.

- Evaluating its effects on cell signaling pathways.

- Assessing its in vivo efficacy in animal models.

These studies are crucial for establishing a comprehensive understanding of the compound's biological significance.

Similar Compounds

Examples of compounds that share structural similarities with this compound include:

- (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

- 2-Chloro-6-fluorobenzylamine: A related compound with a similar structure but lacking the chiral center.

- 2-Chloro-6-fluorophenethylamine: Another structurally related compound with different substituents on the benzene ring.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The presence of chlorine and fluorine atoms on the phenyl ring enhances its lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

- CAS No.: 1313593-59-7

- Molecular weight : 210.07 g/mol

- Key differences :

- Stereochemistry: (S)-enantiomer vs. (R)-enantiomer.

- Substituent positions: Chloro (3-position) and fluoro (2-position) on the phenyl ring vs. 2-Cl and 3-F in the target compound.

- Implications : Enantiomeric differences may lead to divergent binding affinities in chiral environments, such as enzyme active sites .

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride

- CAS No.: 1217475-54-1

- Similarity score : 0.94 (structural similarity based on halogen positions) .

- Key differences :

- Substituent positions: Chloro (3-position) and fluoro (5-position) on the phenyl ring.

- Implications : Altered halogen placement may affect electronic properties and intermolecular interactions (e.g., dipole moments) .

Halogen-Substituted Analogs

(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

- CAS No.: 321429-49-6

- Similarity score : 0.97 .

- Key differences :

- Single fluorine substituent (3-position) vs. dual Cl/F in the target compound.

- Implications : Reduced steric bulk and altered lipophilicity could influence membrane permeability .

(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Biological Activity

(R)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀ClF

- Molecular Weight : Approximately 210.08 g/mol

- Physical State : Typically available as a solid powder

- Solubility : Soluble in dimethyl sulfoxide (DMSO)

The compound features both chloro and fluorine substituents on the aromatic ring, contributing to its chemical reactivity and biological activity. The presence of a chiral center makes it enantiomerically pure, which is significant for its pharmacological properties.

This compound interacts with specific molecular targets in biological systems. Its mechanism of action includes:

- Enzyme Interaction : The amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing enzyme activity.

- Receptor Modulation : The compound acts as a ligand for certain receptors, potentially modulating neurotransmitter systems, which is critical for its effects on the central nervous system.

- Biochemical Pathways : It affects several biochemical pathways, including neurotransmitter synthesis and signal transduction, which are essential for various physiological functions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the following Minimum Inhibitory Concentration (MIC) values were observed:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that the specific substitution pattern on the phenyl ring significantly influences biological activity. For example:

- The presence of halogen substituents (chlorine and fluorine) enhances binding affinity and selectivity for biological targets.

- Modifications to the amine group or the aromatic ring can lead to variations in potency and efficacy against different biological targets .

Case Studies

- Necroptosis Inhibition Study : A study involving Jurkat T cells demonstrated that this compound effectively inhibited necroptosis induced by TNF-α with an EC50 value of 0.050 μM, showcasing its potential in regulating cell death mechanisms .

- Anticancer Activity : Preliminary investigations suggest that this compound may serve as a lead in developing new therapeutic agents targeting central nervous system disorders due to its structural characteristics and interaction capabilities with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride, and what critical parameters affect enantiomeric purity?

- Methodological Answer : The synthesis typically involves reductive amination of 2-chloro-3-fluoroacetophenone with (R)-α-methylbenzylamine, followed by hydrochloric acid salt formation. Key parameters include:

- Catalyst Selection : Use of chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.

- Reaction Conditions : Microwave irradiation (e.g., 100–120°C for 30–60 minutes) improves yield and reduces racemization compared to traditional heating .

- Purification : Chiral HPLC or recrystallization with ethanol/water mixtures to achieve >99% enantiomeric excess (e.e.) .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | e.e. (%) | Key Advantage |

|---|---|---|---|

| Microwave-Assisted | 85–92 | 99.5 | Rapid, high purity |

| Traditional Heating | 70–78 | 98.0 | Lower equipment cost |

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer :

- X-Ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) provides unambiguous confirmation of the R-configuration .

- Chiral HPLC : Employing columns like Chiralpak IA with hexane/isopropanol mobile phases (80:20 v/v) to separate enantiomers .

- Optical Rotation : Specific rotation values ([α]²⁵D = +15.2° in methanol) are compared to literature standards .

Advanced Research Questions

Q. How do computational methods like density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Workflow : Geometry optimization using B3LYP/6-311++G(d,p) basis sets followed by natural bond orbital (NBO) analysis to identify electron-deficient sites (e.g., amine group) for nucleophilic reactions .

- Reactivity Predictions : HOMO-LUMO gaps (~5.2 eV) correlate with stability against oxidation. Fluorine’s electron-withdrawing effect lowers basicity of the amine group compared to non-halogenated analogs .

- Table 2 : Calculated vs. Experimental Properties

| Property | DFT Value | Experimental Value |

|---|---|---|

| Dipole Moment (Debye) | 4.8 | 4.5 |

| pKa (amine) | 8.9 | 9.1 |

Q. What experimental strategies resolve contradictions in reported biological activities between enantiomers of halogenated phenyl ethanamine derivatives?

- Methodological Answer :

- Standardized Binding Assays : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., serotonin 5-HT₂A) under controlled pH (7.4) and ionic strength (150 mM NaCl) to quantify affinity discrepancies .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in enantiomeric purity .

- Case Study : (R)-enantiomer shows 10× higher 5-HT₂A affinity than (S)-form due to steric complementarity in the receptor’s hydrophobic pocket .

Q. How can reaction conditions be optimized to minimize racemization during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent polarity (ethanol vs. THF), and catalyst loading (1–5 mol%) to identify robust conditions.

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing localized overheating that promotes racemization .

- In-line Monitoring : Use FTIR or polarimetry for real-time tracking of e.e. during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.